1-(2,3-Dichlorophenyl)piperazine-2,3-dione
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Overview
Description
1-(2,3-Dichlorophenyl)piperazine-2,3-dione is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity.
Industrial Production Methods: For industrial production, the method involves the use of protonic solvents for the after-treatment and refining processes. This method is advantageous due to its high yield, low cost, and minimal waste production. The purity of the final product can reach up to 99.5%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2,3-Dichlorophenyl)piperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione involves its interaction with specific molecular targets. It is known to inhibit the enzyme DHCR7, which is the last enzyme in cholesterol biosynthesis . This inhibition can lead to alterations in cholesterol levels and has potential implications in the treatment of cholesterol-related disorders. Additionally, the compound may act as a partial agonist of dopamine receptors, which could be relevant in the context of neurological research .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)piperazine-2,3-dione can be compared with other similar compounds, such as:
3-Chlorophenylpiperazine (mCPP): Known for its activity as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine (2,3-DCPP): A close analogue that acts as a partial agonist of dopamine receptors.
Uniqueness: this compound is unique due to its dual role as an enzyme inhibitor and receptor agonist. This dual functionality makes it a valuable compound for research in both biochemical and pharmacological contexts.
Properties
Molecular Formula |
C10H8Cl2N2O2 |
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Molecular Weight |
259.09 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)piperazine-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-6-2-1-3-7(8(6)12)14-5-4-13-9(15)10(14)16/h1-3H,4-5H2,(H,13,15) |
InChI Key |
LMHBOKBRQBREGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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